molecular formula C15H21ClF2N2O B14083714 3,4-difluoro-N-methyl-N-[(1R,2R)-2-(methylamino)cyclohexyl]benzamide;hydrochloride CAS No. 2740551-86-2

3,4-difluoro-N-methyl-N-[(1R,2R)-2-(methylamino)cyclohexyl]benzamide;hydrochloride

Cat. No.: B14083714
CAS No.: 2740551-86-2
M. Wt: 318.79 g/mol
InChI Key: SVNDWHOHNSTVSD-DTPOWOMPSA-N
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Description

3,4-Difluoro-N-methyl-N-[(1R,2R)-2-(methylamino)cyclohexyl]benzamide;hydrochloride is a chemical compound with potential applications in various scientific fields. It is characterized by the presence of difluoro groups, a methylamino group, and a cyclohexyl ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-methyl-N-[(1R,2R)-2-(methylamino)cyclohexyl]benzamide;hydrochloride typically involves multiple steps, including the introduction of difluoro groups and the formation of the benzamide structure. Common reagents used in these reactions include fluorinating agents and amines. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,4-Difluoro-N-methyl-N-[(1R,2R)-2-(methylamino)cyclohexyl]benzamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The difluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorinated benzamides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

3,4-Difluoro-N-methyl-N-[(1R,2R)-2-(methylamino)cyclohexyl]benzamide;hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems and pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-methyl-N-[(1R,2R)-2-(methylamino)cyclohexyl]benzamide;hydrochloride involves its interaction with specific molecular targets and pathways. The difluoro groups and the methylamino group play a key role in its binding affinity and activity. The compound may modulate the activity of enzymes or receptors, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Difluoro-N-methyl-N-(1-methylethyl)benzamide
  • 3,4-Difluoro-N-[4-(methylamino)cyclohexyl]benzene-1-sulfonamide

Uniqueness

3,4-Difluoro-N-methyl-N-[(1R,2R)-2-(methylamino)cyclohexyl]benzamide;hydrochloride is unique due to its specific combination of functional groups and stereochemistry

Properties

CAS No.

2740551-86-2

Molecular Formula

C15H21ClF2N2O

Molecular Weight

318.79 g/mol

IUPAC Name

3,4-difluoro-N-methyl-N-[(1R,2R)-2-(methylamino)cyclohexyl]benzamide;hydrochloride

InChI

InChI=1S/C15H20F2N2O.ClH/c1-18-13-5-3-4-6-14(13)19(2)15(20)10-7-8-11(16)12(17)9-10;/h7-9,13-14,18H,3-6H2,1-2H3;1H/t13-,14-;/m1./s1

InChI Key

SVNDWHOHNSTVSD-DTPOWOMPSA-N

Isomeric SMILES

CN[C@@H]1CCCC[C@H]1N(C)C(=O)C2=CC(=C(C=C2)F)F.Cl

Canonical SMILES

CNC1CCCCC1N(C)C(=O)C2=CC(=C(C=C2)F)F.Cl

Origin of Product

United States

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